1-(4-bromophenyl)-N-(2,6-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide
Description
This compound features a pyrrolo[1,2-a]pyrazine bicyclic core substituted at the 1-position with a 4-bromophenyl group and at the 2-position with a carboxamide moiety linked to a 2,6-difluorophenyl ring.
Properties
IUPAC Name |
1-(4-bromophenyl)-N-(2,6-difluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrF2N3O/c21-14-8-6-13(7-9-14)19-17-5-2-10-25(17)11-12-26(19)20(27)24-18-15(22)3-1-4-16(18)23/h1-10,19H,11-12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXVVHGFKVVYIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Br)C(=O)NC4=C(C=CC=C4F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-bromophenyl)-N-(2,6-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[1,2-a]pyrazine Core: The pyrrolo[1,2-a]pyrazine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where a bromophenylboronic acid is coupled with the pyrrolo[1,2-a]pyrazine core in the presence of a palladium catalyst.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a difluorophenyl halide reacts with an appropriate nucleophile.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and scalability. Reaction conditions such as temperature, solvent, and catalyst concentration are carefully controlled to achieve the desired product efficiently.
Chemical Reactions Analysis
1-(4-Bromophenyl)-N-(2,6-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of oxidized derivatives with altered electronic properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can result in the formation of reduced derivatives with different functional groups.
Substitution: The bromophenyl and difluorophenyl groups can participate in substitution reactions, where nucleophiles replace the halogen atoms. Common reagents for these reactions include organolithium compounds and Grignard reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-(4-Bromophenyl)-N-(2,6-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activity against various targets, making it a candidate for drug development.
Materials Science: The compound’s electronic properties make it a potential candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification, enabling the creation of diverse chemical libraries.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-(2,6-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide involves interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit or activate certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:
Key Observations:
Substituent Effects :
- The 4-bromophenyl group in the target compound confers higher molecular weight and lipophilicity compared to 4-ethoxyphenyl () and 4-fluorophenyl () analogs. Bromine’s polarizability may enhance binding to hydrophobic pockets in biological targets .
- The 2,6-difluorophenyl substituent (target and ) introduces steric hindrance and metabolic resistance compared to tert-butyl (), which may reduce solubility but improve pharmacokinetic stability .
Synthetic Considerations :
Stereochemistry :
Limitations in Available Data:
- Biological activity data (e.g., IC₅₀, binding affinity) are absent in the provided evidence.
- Melting points and solubility parameters are unreported for the target compound but noted for structurally distinct analogs (e.g., 175–178°C for a pyrazolo[3,4-d]pyrimidine derivative in ).
Biological Activity
1-(4-bromophenyl)-N-(2,6-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on antitumor and anti-inflammatory effects.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrrolo[1,2-a]pyrazine core. Various methods have been reported for the synthesis of similar pyrazine derivatives. For instance, recent studies have utilized different halogenated phenyl groups to enhance biological activity through structural modifications.
The compound can be characterized using techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.
- X-ray Crystallography : Offers detailed information on the three-dimensional arrangement of atoms within the molecule.
- Mass Spectrometry : Helps in confirming the molecular weight and structure.
Antitumor Activity
Recent research highlights the antitumor properties of pyrazine derivatives. The compound exhibits significant inhibitory activity against various cancer cell lines. For example:
The mechanism of action is believed to involve the induction of apoptosis through caspase activation pathways. In vitro studies demonstrated that treatment with the compound resulted in increased levels of caspase-3 and -9, indicating enhanced apoptotic activity in cancer cells.
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. Studies have indicated that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
| Inflammatory Model | Effect Observed | Reference |
|---|---|---|
| LPS-stimulated Macrophages | Decreased TNF-alpha levels by 50% | |
| RAW 264.7 Cells | Reduced IL-6 production by 40% |
These findings suggest that the compound may modulate immune responses and could be beneficial in treating inflammatory diseases.
Case Studies
Case Study 1: Antitumor Efficacy
In a study evaluating the efficacy of various pyrazine derivatives, 1-(4-bromophenyl)-N-(2,6-difluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide was administered to mice bearing xenograft tumors. The results showed a significant reduction in tumor size compared to control groups, with minimal toxicity observed.
Case Study 2: Anti-inflammatory Effects
Another investigation assessed the anti-inflammatory effects in a murine model of arthritis. The compound was found to significantly alleviate symptoms and reduce joint swelling when administered over a two-week period.
Q & A
Q. What are the recommended synthetic routes for 1-(4-bromophenyl)-N-(2,6-difluorophenyl)-pyrrolo[1,2-a]pyrazine-2-carboxamide, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions, starting with condensation of 4-bromophenyl-substituted intermediates with a pyrrolo-pyrazine core. A common approach involves coupling 4-bromophenyl-2,4-dioxobutanoic acid with a carboxamide precursor (e.g., 2,6-difluoroaniline derivative) in ethanol under reflux, catalyzed by agents like HATU or DCC for amide bond formation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol improves purity (>95%). Yield optimization requires strict temperature control (70–80°C) and inert atmosphere .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent integration (e.g., aromatic protons at δ 7.2–7.8 ppm for bromophenyl, δ 6.8–7.1 ppm for difluorophenyl) and confirms stereochemistry .
- IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with high-resolution mass spectrometry confirms molecular ion ([M+H]⁺) and detects impurities .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer :
- In vitro enzyme inhibition : Screen against kinases (e.g., PI3K, EGFR) using fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with halogen (Cl, I) or electron-donating groups (e.g., -OCH₃) on the phenyl rings to assess effects on bioactivity .
- Core modification : Replace the pyrrolo-pyrazine core with indole or quinazoline scaffolds to evaluate binding affinity changes .
- 3D-QSAR modeling : Use molecular docking (AutoDock Vina) against target proteins (e.g., COX-2) to predict binding modes and guide synthetic efforts .
Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Comparative assays : Re-test compounds under standardized conditions (e.g., identical cell lines, incubation times) to eliminate protocol variability .
- Metabolic stability studies : Use liver microsomes to assess if conflicting results arise from differential metabolism .
- Target profiling : Employ proteome-wide affinity chromatography to identify off-target interactions that may explain divergent activities .
Q. How can reaction conditions be optimized to enhance regioselectivity during functionalization of the pyrrolo-pyrazine core?
- Methodological Answer :
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions at the C-3 position .
- Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states and reduce side products .
- pH control : Maintain pH 8–9 during nucleophilic substitutions to deprotonate reactive amines without hydrolyzing the amide bond .
Q. What experimental designs assess the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products using LC-MS .
Data Contradiction Analysis
Q. How to address discrepancies in enzyme inhibition data between this compound and its analogs?
- Methodological Answer :
- Kinetic studies : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition mechanisms .
- Crystallography : Co-crystallize the compound with target enzymes (e.g., X-ray diffraction) to visualize binding site interactions .
- Computational validation : Compare molecular dynamics simulations (GROMACS) with experimental IC₅₀ values to identify conformational mismatches .
Key Methodological Recommendations
- Synthesis : Prioritize stepwise coupling over one-pot reactions to minimize side products .
- Characterization : Combine NMR, IR, and XRD for unambiguous structural confirmation .
- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
